2-Chloro-4-(1H-2-imidazolyl)pyridine
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Overview
Description
2-Chloro-4-(1H-2-imidazolyl)pyridine (CIP) is a heterocyclic compound that belongs to the pyridine family. It has a molecular formula of C8H6ClN3 and a molecular weight of 179.6 g/mol .
Synthesis Analysis
The synthesis of imidazoles, including compounds like CIP, has seen recent advances. These heterocycles are key components to functional molecules used in a variety of applications . One method involves the cyclization of amido-nitriles, which proceeds via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis
The InChI code for 2-Chloro-4-(1H-2-imidazolyl)pyridine is 1S/C8H6ClN3/c9-7-5-6 (1-2-10-7)8-11-3-4-12-8/h1-5H, (H,11,12) and the InChI key is CPGZPMXRPORCSW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound has a molecular weight of 179.61 .Scientific Research Applications
Analgesic and Anti-inflammatory Applications
This compound exhibits significant analgesic (pain-relieving) and nonsteroidal anti-inflammatory properties, making it a potential candidate for the development of new pain management drugs . Its mechanism of action is likely related to the modulation of inflammatory pathways, providing relief from symptoms without the side effects associated with steroids.
Antidepressant Effects
Research indicates that derivatives of 2-Chloro-4-(1H-2-imidazolyl)pyridine may have antidepressant effects . This opens up possibilities for its use in treating mood disorders, where it could contribute to the synthesis of compounds that interact with neurotransmitter systems involved in mood regulation.
Cardiovascular Therapeutics
The compound has shown promise in the development of cardiotonic agents, which strengthen heart contractions, and antiarrhythmic drugs, which are used to treat irregular heartbeats . Its unique structure could lead to new medications that manage various cardiovascular conditions more effectively.
Gastrointestinal Treatments
In the realm of gastrointestinal research, 2-Chloro-4-(1H-2-imidazolyl)pyridine has demonstrated antisecretory activity, suggesting its utility in treating conditions like acid reflux or peptic ulcers . It may contribute to the creation of drugs that regulate acid secretion in the stomach.
Antihypertensive Agents
This compound is a precursor in synthesizing angiotensin II receptor antagonists , which exhibit hypotensive (blood pressure-lowering) activity . Such drugs are crucial for managing hypertension and reducing the risk of heart disease and stroke.
Antimicrobial and Antiviral Properties
The antimicrobial and antiviral activities of 2-Chloro-4-(1H-2-imidazolyl)pyridine make it a valuable starting point for developing treatments against various infections . Its structure can be modified to target specific pathogens, offering a pathway to new antibiotics and antivirals.
Agricultural Applications
In agriculture, derivatives of this compound are used for treating broad-leaved plant shoots and controlling rodent populations . Its effectiveness in these areas could lead to safer and more efficient agricultural practices.
Synthesis of Heterocyclic Compounds
Finally, 2-Chloro-4-(1H-2-imidazolyl)pyridine serves as a key starting material in the synthesis of heterocyclic compounds . These compounds are essential in the search for new biologically active substances, with applications ranging from pharmaceuticals to materials science.
Safety And Hazards
properties
IUPAC Name |
2-chloro-4-(1H-imidazol-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-7-5-6(1-2-10-7)8-11-3-4-12-8/h1-5H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPGZPMXRPORCSW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=NC=CN2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647315 |
Source
|
Record name | 2-Chloro-4-(1H-imidazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-(1H-imidazol-2-yl)pyridine | |
CAS RN |
1006589-03-2 |
Source
|
Record name | 2-Chloro-4-(1H-imidazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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